Boc-3-(3-quinolyl)-DL-Ala-OH
Overview
Description
Boc-3-(3-quinolyl)-DL-Ala-OH, also known as (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-quinolin-3-ylpropanoic acid, is a compound with the molecular formula C17H20N2O4 and a molecular weight of 316.35 g/mol. This compound is a derivative of alanine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group, and the side chain contains a quinoline moiety. It is commonly used in peptide synthesis and medicinal chemistry due to its unique structural features.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-3-(3-quinolyl)-DL-Ala-OH typically involves the following steps:
Protection of Alanine: The amino group of alanine is protected using a tert-butoxycarbonyl (Boc) group. This is achieved by reacting alanine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Introduction of Quinolyl Group: The protected alanine is then reacted with 3-quinolinepropanoic acid in the presence of coupling reagents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale protection: of alanine using Boc2O.
Coupling reactions: with 3-quinolinepropanoic acid using efficient and scalable reagents.
Purification: steps such as crystallization or chromatography to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
Boc-3-(3-quinolyl)-DL-Ala-OH undergoes various chemical reactions, including:
Oxidation: The quinoline moiety can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the quinoline ring.
Substitution: The Boc group can be substituted with other protecting groups or removed under acidic conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Acidic conditions using trifluoroacetic acid (TFA) can remove the Boc group.
Major Products Formed
Oxidation: Oxidized derivatives of the quinoline ring.
Reduction: Reduced forms of the quinoline moiety.
Substitution: Deprotected alanine derivatives.
Scientific Research Applications
Boc-3-(3-quinolyl)-DL-Ala-OH has several applications in scientific research:
Chemistry: Used in peptide synthesis as a building block for creating complex peptides and proteins.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Boc-3-(3-quinolyl)-DL-Ala-OH involves its interaction with specific molecular targets:
Molecular Targets: The quinoline moiety can interact with DNA, enzymes, and receptors, influencing various biological pathways.
Pathways Involved: The compound can modulate signaling pathways related to cell growth, apoptosis, and immune response.
Comparison with Similar Compounds
Similar Compounds
Boc-3-(3-quinolyl)-L-Ala-OH: A stereoisomer with similar properties but different biological activity.
Boc-3-(2-quinolyl)-DL-Ala-OH: A compound with a quinoline moiety at a different position, leading to distinct chemical and biological properties.
Uniqueness
Boc-3-(3-quinolyl)-DL-Ala-OH is unique due to its specific structural features, including the position of the quinoline moiety and the presence of the Boc protecting group. These characteristics make it a valuable tool in peptide synthesis and medicinal chemistry.
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-quinolin-3-ylpropanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4/c1-17(2,3)23-16(22)19-14(15(20)21)9-11-8-12-6-4-5-7-13(12)18-10-11/h4-8,10,14H,9H2,1-3H3,(H,19,22)(H,20,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJIPRFVJGMPMPL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC2=CC=CC=C2N=C1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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